molecular formula C19H20N2NaO3 B12620597 Bindarit (sodium salt)

Bindarit (sodium salt)

Cat. No.: B12620597
M. Wt: 347.4 g/mol
InChI Key: MRYLTQXTZCLUCA-UHFFFAOYSA-N
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Description

Bindarit (sodium salt) is a synthetic indazolic derivative known for its prominent anti-inflammatory properties. It is chemically identified as 2-[(1-benzylindazol-3-yl)methoxy]-2-methylpropanoic acid. Bindarit has been shown to be effective in treating various experimental inflammatory and autoimmune disorders, including viral and adjuvant arthritis, acute pancreatitis, diabetic nephritis, and autoimmune encephalomyelitis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bindarit is synthesized through a series of chemical reactions involving indazole derivatives. The synthetic route typically involves the reaction of 1-benzylindazole with appropriate reagents to introduce the methoxy and methylpropanoic acid groups. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and heating to facilitate the reactions .

Industrial Production Methods

Industrial production of Bindarit involves scaling up the laboratory synthesis methods. The process includes optimizing reaction conditions to ensure high yield and purity. The compound is often produced in large reactors with controlled temperature and pressure to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions

Bindarit undergoes various chemical reactions, including:

    Oxidation: Bindarit can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: The compound can be reduced to form reduced derivatives.

    Substitution: Bindarit can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and the use of solvents like DMSO .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Bindarit, which can have different biological activities and properties .

Scientific Research Applications

Bindarit has a wide range of scientific research applications:

Mechanism of Action

Bindarit exerts its effects by modulating the nuclear factor-κB (NF-κB) signaling pathway. It specifically inhibits the phosphorylation of IκBα and p65, which are key proteins involved in the activation of NF-κB. This inhibition leads to a reduction in the production of inflammatory cytokines like MCP-1 and interleukin-8 (IL-8). Bindarit also interacts with fatty acid-binding protein 4 (FABP4), enhancing its expression and nuclear localization, which further impacts inflammatory signaling pathways .

Comparison with Similar Compounds

Bindarit is unique compared to other similar compounds due to its specific inhibition of MCP-1 production and its interaction with FABP4. Similar compounds include:

Bindarit’s uniqueness lies in its selective inhibition of specific chemokines and its interaction with FABP4, making it a promising candidate for targeted anti-inflammatory therapies .

Biological Activity

Bindarit, a small-molecule indazolic derivative, has garnered attention for its anti-inflammatory properties, particularly through its ability to inhibit the synthesis of chemokines such as monocyte chemoattractant protein-1 (MCP-1). This article reviews the biological activity of Bindarit, focusing on its mechanisms of action, effects in various disease models, and relevant research findings.

Bindarit primarily functions by modulating the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. It selectively inhibits the activation of NF-κB dimers, particularly p65 and p65/p50 complexes, which are critical for the transcription of inflammatory mediators like MCP-1 and interleukin-12 (IL-12) . The compound achieves this by:

  • Downregulating MCP-1 Synthesis : Bindarit significantly reduces MCP-1 mRNA and protein levels in various cell types, including macrophages and astrocytes .
  • Inhibiting NF-κB Nuclear Translocation : Studies have shown that Bindarit prevents the translocation of p65 to the nucleus following lipopolysaccharide (LPS) stimulation, thereby inhibiting the expression of target genes .
  • Reducing Inflammatory Cell Infiltration : In vivo studies indicate that Bindarit diminishes leukocyte infiltration in models of colitis and other inflammatory diseases .

In Vitro Studies

In vitro experiments have demonstrated the efficacy of Bindarit in various cellular contexts:

  • HT-29 Cells : Bindarit inhibited MCP-1 secretion in a concentration-dependent manner when primed with TNF-alpha/IFN-gamma .
  • Raw 264.7 Macrophages : The compound significantly reduced LPS-induced expression of MCP-1 and IL-12β/p40 without affecting other cytokines like IL-8 .

In Vivo Studies

Bindarit has been tested in several animal models to assess its therapeutic potential:

Disease ModelFindings
Adjuvant-Induced ArthritisReduced clinical symptoms and inflammation markers.
Experimental Autoimmune Encephalomyelitis (EAE)Diminished disease severity and incidence; promoted recovery signs .
TNBS-Induced ColitisSignificant reduction in clinical and histopathological severity; downregulated MCP-1 synthesis .
Severe Acute PancreatitisDemonstrated protective effects against inflammation .

Case Studies

Several case studies highlight the clinical relevance of Bindarit:

  • Autoimmune Diseases : In models of autoimmune encephalitis, Bindarit not only reduced the incidence but also showed potential for therapeutic intervention by modifying disease progression .
  • Colitis Models : In TNBS-induced colitis, treatment with Bindarit resulted in significant decreases in both histopathological damage and inflammatory cytokine levels, indicating its potential as a therapeutic agent for inflammatory bowel diseases .

Properties

Molecular Formula

C19H20N2NaO3

Molecular Weight

347.4 g/mol

InChI

InChI=1S/C19H20N2O3.Na/c1-19(2,18(22)23)24-13-16-15-10-6-7-11-17(15)21(20-16)12-14-8-4-3-5-9-14;/h3-11H,12-13H2,1-2H3,(H,22,23);

InChI Key

MRYLTQXTZCLUCA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)O)OCC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3.[Na]

Origin of Product

United States

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